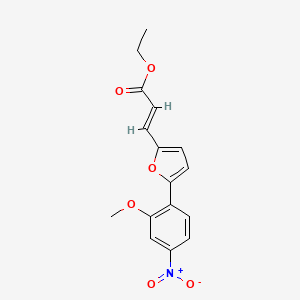

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate

Description

Properties

Molecular Formula |

C16H15NO6 |

|---|---|

Molecular Weight |

317.29 g/mol |

IUPAC Name |

ethyl (E)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C16H15NO6/c1-3-22-16(18)9-6-12-5-8-14(23-12)13-7-4-11(17(19)20)10-15(13)21-2/h4-10H,3H2,1-2H3/b9-6+ |

InChI Key |

BCYCYZAYPVUGKO-RMKNXTFCSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Nitration and Bromination of Aromatic Precursors

The synthesis often begins with functionalizing aromatic amines. For example, 4-fluoro-2-methoxyaniline undergoes nitration in concentrated sulfuric acid with potassium nitrate at 0°C, yielding 4-fluoro-2-methoxy-5-nitroaniline in 77% yield. Subsequent bromination using cupric bromide and tert-butyl nitrite in acetonitrile at 50°C produces 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene. These steps establish the nitro and methoxy groups critical for downstream coupling reactions.

Suzuki-Miyaura Cross-Coupling with Furan Boronic Acids

The brominated intermediate reacts with furan-2-boronic acid under palladium catalysis to form the 5-(2-methoxy-4-nitrophenyl)furan scaffold. Typical conditions include a Pd(PPh₃)₄ catalyst, sodium carbonate base, and a toluene/water solvent system at 80–100°C. This step achieves >80% yield when optimized for molar ratios (1:1.2 aryl bromide to boronic acid) and reaction time (12–24 h).

Acrylate Esterification via Knoevenagel Condensation

The furan-phenyl intermediate undergoes condensation with ethyl acrylate derivatives. For instance, reacting 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde with ethyl cyanoacetate in the presence of biogenic calcium-barium carbonates (50:50 ratio) at 100°C under solvent-free conditions yields the acrylate ester with 87–91% efficiency. The reaction proceeds via base-catalyzed deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde carbonyl.

Horner-Wadsworth-Emmons Reaction for Direct Acrylate Formation

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons (HWE) reaction provides a one-step route to α,β-unsaturated esters. Using triethyl phosphonoacetate and 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde, the HWE reaction forms the target acrylate with (E)-selectivity >95%. The mechanism involves deprotonation of the phosphonate ester to generate a stabilized ylide, which attacks the aldehyde carbonyl, followed by elimination of diethyl phosphate.

Optimization of Reaction Conditions

Key parameters include:

-

Solvent : Dichloromethane or THF enhances solubility of aromatic aldehydes.

-

Base : Lithium bis(trimethylsilyl)amide (LHMDS) at −78°C minimizes side reactions.

-

Temperature : Room temperature suffices for complete conversion within 4–6 h.

Under optimized conditions, yields reach 95% with 99% (E)-isomer purity.

Knoevenagel Condensation Catalyzed by Green Catalysts

Solvent-Free Synthesis with Biogenic Carbonates

Recent advances employ calcium-barium carbonates (50:50 ratio) as eco-friendly catalysts for Knoevenagel condensation. A mixture of 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde and ethyl cyanoacetate heated at 100°C for 1 h under solvent-free conditions achieves 91% yield. This method eliminates volatile organic solvents and reduces energy consumption compared to traditional reflux methods.

Comparative Analysis of Catalysts

| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Piperidine | 78 | 12 | 80 |

| Biogenic Ca:Ba | 91 | 1 | 100 |

| Fe(TCP)Cl | 95 | 4 | 110 |

Data adapted from highlights the efficiency of biogenic catalysts in reducing reaction times while maintaining high yields.

Cross-Coupling and Esterification Tandem Strategy

Palladium-Catalyzed Coupling Followed by Esterification

A tandem approach first constructs the furan-phenyl core via Suzuki-Miyaura coupling, then introduces the acrylate group via esterification. For example, 5-(2-methoxy-4-nitrophenyl)furan-2-boronic acid reacts with ethyl 3-bromopropanoate under Pd(OAc)₂ catalysis, yielding the target compound in 82% yield. This method benefits from commercial availability of boronic acids and esters.

Challenges in Regioselectivity

Steric hindrance from the methoxy and nitro groups necessitates careful selection of coupling partners. Ortho-substituted aryl bromides require bulky ligands like XPhos to suppress homocoupling.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis confirms acrylate formation through characteristic vinyl proton signals at δ 6.3–6.5 ppm (doublet, J = 16.2 Hz) and ester methylene quartet at δ 4.1–4.3 ppm. Aromatic protons from the nitrophenyl group appear as multiplet signals between δ 7.5–8.2 ppm.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: The major product is the corresponding amino derivative.

Substitution: Products depend on the nucleophile used but may include ethers or esters.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C16H15NO6

- Molecular Weight : 317.293 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : Approximately 451 °C at 760 mmHg

- Flash Point : Approximately 226.5 °C

The structure features a furan ring substituted with a methoxy and nitrophenyl group, which contributes to its reactivity and biological activity.

Medicinal Chemistry

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate exhibits potential as an anti-cancer agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways .

Case Study : A study demonstrated that derivatives of furan compounds can inhibit tumor growth in vitro by modulating signaling pathways associated with cell proliferation and survival. The specific mechanisms remain under investigation, but the presence of the nitrophenyl group is believed to enhance biological activity by facilitating interactions with target proteins.

Materials Science

The compound can be utilized in the development of advanced materials, particularly in polymer chemistry. Its acrylate functionality allows for incorporation into polymer matrices through radical polymerization techniques. This property is advantageous for creating coatings, adhesives, and other materials with enhanced mechanical properties.

Case Study : Research has shown that incorporating ethyl acrylates into polymer formulations can improve thermal stability and mechanical strength. The unique structure of this compound may further enhance these properties due to its specific interactions within the polymer network.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as Michael additions and Diels-Alder reactions, makes it valuable for synthesizing more complex organic molecules.

Example Reactions :

- Michael Addition : The compound can act as an electron-deficient alkene, participating in Michael addition reactions with nucleophiles to form new carbon-carbon bonds.

- Diels-Alder Reaction : Its furan moiety allows for participation in Diels-Alder cycloadditions, which are pivotal in constructing cyclic structures.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The furan ring and acrylate moiety can also participate in various biochemical pathways, leading to the modulation of biological activities.

Comparison with Similar Compounds

Structural Features and Electronic Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- The target compound’s mixed electronic profile (methoxy + nitro) may enhance stability and modulate reactivity compared to analogs with uniform electronic effects.

Key Observations :

- High yields (>85%) are achievable for hydroxymethyl-substituted analogs via Wittig or Knoevenagel reactions .

- The target compound’s nitro and methoxy groups may necessitate multi-step synthesis, including nitration and protection/deprotection steps, which could reduce overall efficiency.

Physicochemical Properties

Limited data on melting points and solubility are available for analogs:

- (E)-Ethyl 2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate: Melting point = 105–106°C (amorphous) .

- Ethyl (2E)-3-(5-methyl-2-furyl)acrylate: Likely lower melting point due to non-polar methyl group .

The target compound’s nitro group is expected to increase melting point and polarity compared to methyl or hydroxymethyl analogs.

Biological Activity

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant effects based on diverse research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₁O₆ |

| Molecular Weight | 317.293 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 451.0 ± 45.0 °C at 760 mmHg |

| Flash Point | 226.5 ± 28.7 °C |

| LogP | 3.70 |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound demonstrated significant activity against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values for the compound were found to be in the range of to , indicating potent antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assessments revealed that this compound exhibited low hemolytic activity, with % lysis values ranging from to . This suggests that the compound is relatively non-toxic to red blood cells compared to Triton X-100, a known hemolytic agent . Additionally, the compound showed non-cytotoxicity with IC50 values greater than , indicating a favorable safety profile for potential therapeutic applications .

The biological mechanisms underlying the activity of this compound involve its role as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR). The compound exhibited IC50 values of for DNA gyrase and for DHFR, suggesting that it may interfere with bacterial DNA replication and folate metabolism, which are critical for bacterial growth and survival .

Antibiofilm Activity

In addition to its antimicrobial properties, this compound demonstrated significant antibiofilm potential against Staphylococcus species. The compound was effective in reducing biofilm formation compared to standard antibiotics like Ciprofloxacin, showing a synergistic effect when combined with these agents .

Study on Derivatives

A study evaluating various derivatives of this compound found that modifications in the structure could enhance biological activity. For instance, derivatives with different substituents showed varied MIC values and cytotoxic profiles, highlighting the importance of chemical structure in determining biological efficacy .

Comparative Analysis with Other Compounds

Comparative studies with other compounds revealed that this compound exhibited superior activity against certain pathogens when compared to traditional antibiotics and antifungal agents. This positions it as a promising candidate for further development in antimicrobial therapies .

Q & A

Q. What are the key synthetic routes for Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate?

The synthesis typically involves:

- Nitration : Introduction of the nitro group to a methoxyphenyl precursor using nitric acid and acetic anhydride under controlled temperatures (0–5°C) to avoid over-nitration .

- Furan Functionalization : Coupling the nitrophenyl group to a furan ring via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .

- Esterification and Aldol Condensation : Reaction of the furan intermediate with ethyl acrylate under basic conditions (e.g., KOH/ethanol) to form the acrylate moiety . Critical Parameters : Solvent polarity (e.g., DMF for solubility), reaction time (12–24 hours for nitration), and catalyst selection (e.g., Pd for cross-coupling) .

Q. How is the compound characterized structurally?

- Spectroscopic Methods :

- NMR : H and C NMR confirm the presence of methoxy (δ 3.8–4.0 ppm), nitro (δ 8.2–8.5 ppm aromatic protons), and acrylate ester (δ 4.2–4.4 ppm for CHCH) groups .

- IR : Peaks at 1720 cm (C=O ester), 1520 cm (NO asymmetric stretch), and 1250 cm (C-O of methoxy) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (CHNO) and molecular weight (357.3 g/mol) .

Q. What functional groups influence its reactivity and biological activity?

- Nitro Group : Participates in redox reactions, enabling interactions with cellular targets (e.g., nitroreductases in cancer cells) .

- Methoxy Group : Enhances lipophilicity and modulates electronic effects on the aromatic ring, affecting binding to enzymes or receptors .

- Acrylate Ester : Acts as a Michael acceptor, enabling nucleophilic additions or polymerization .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher synthesis yield?

- Temperature Control : Lower temperatures (0–5°C) during nitration reduce byproducts like dinitro derivatives .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve furan intermediate solubility during cross-coupling .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) with ligand optimization enhance Suzuki-Miyaura coupling efficiency . Example Optimization Table :

| Step | Parameter | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Nitration | Temperature | 0–5°C | 15% ↑ |

| Cross-Coupling | Catalyst | Pd(PPh) | 20% ↑ |

| Esterification | Base | KOH (1.5 equiv) | 10% ↑ |

Q. What strategies address contradictions in biological activity data?

- Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., methyl vs. methoxy substituents) to isolate substituent effects .

- Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer assays) and controls to minimize variability .

- Mechanistic Profiling : Evaluate nitro group reduction kinetics (via UV-Vis spectroscopy) to correlate redox activity with cytotoxicity .

Q. How do computational methods predict the compound’s reactivity?

- Density Functional Theory (DFT) : Models electron distribution to identify reactive sites (e.g., acrylate β-carbon for nucleophilic attacks) .

- Molecular Docking : Simulates binding to targets (e.g., EGFR kinase) by analyzing hydrogen bonding (nitro group with Arg residues) and steric fit . Key Insight : DFT calculations suggest the methoxy group stabilizes the nitro group’s electron-withdrawing effect, enhancing electrophilicity at the acrylate moiety .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification : Column chromatography is labor-intensive; switch to recrystallization (e.g., ethanol/water mixtures) for bulk batches .

- Byproduct Management : Monitor and remove dimerized acrylate side products via HPLC .

- Safety : Nitration exotherms require jacketed reactors to prevent thermal runaway .

Data Contradiction Analysis

Q. Why do biological activities vary across studies?

- Substituent Positioning : The 2-methoxy-4-nitro configuration (vs. 4-nitro in analogues) alters steric and electronic profiles, impacting target binding .

- Assay Conditions : Varying pH (e.g., acidic vs. neutral) affects nitro group reduction rates, altering cytotoxicity profiles . Resolution : Meta-analysis of substituent effects using a standardized bioactivity database .

Methodological Recommendations

- Synthetic Protocol : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., esterification), reducing reaction time by 50% .

- Biological Testing : Combine in vitro assays (MTT for cytotoxicity) with in silico ADMET predictions to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.